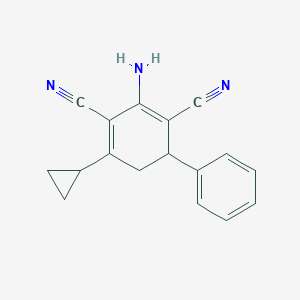

2-amino-4-cyclopropyl-6-phenyl-1,3-cyclohexadiene-1,3-dicarbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves reactions between specific nitriles and other reactive intermediates. For instance, one method includes the reaction of benzylidenemalononitrile with (1-cyclopropylethylidene)malononitrile, leading to compounds with structural similarities (Nesterov et al., 1989). Additionally, derivatives of 1-aminocyclohexene-2,4-dicarbonitriles have been synthesized through reactions involving α,β-unsaturated nitriles and benzyl cyanide, showcasing the versatility in synthetic approaches for related structures (Lorente et al., 1995).

Molecular Structure Analysis

The molecular structure of similar cyclohexadiene compounds reveals significant steric effects and bond length variations due to the cyclohexadiene core. X-ray structural data have shown increased C1-C6 and C5-C6 bond lengths, indicating the steric influence of the cyclohexadiene ring (Nesterov et al., 1989). This structural information is crucial for understanding the compound's reactivity and physical properties.

Chemical Reactions and Properties

The chemical reactivity of this class of compounds involves homolytic rupture of the weakest bond in the cyclohexadiene ring under external energy, leading to the formation of substituted dihydropyridines. This reactivity highlights the compound's potential for transformation into different chemical structures under specific conditions (Nesterov et al., 1989).

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- The synthesis and structural transformation of similar compounds have been explored, highlighting the steric effects of cyclohexadiene rings and their potential for creating substituted dihydropyridines upon external energy deposition (Nesterov et al., 1989). This research demonstrates the complex reactions these compounds can undergo, influenced by their unique structures.

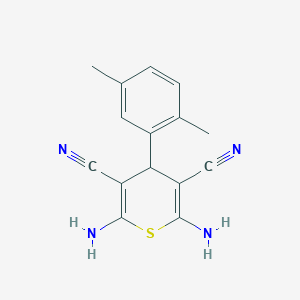

Photopolymerization Applications

- In the field of 3D printing and photopolymerization, derivatives of similar compounds have been investigated for their potential as photoinitiators. Novel 2-amino-4-methyl-6-phenyl-benzene-1,3-dicarbonitrile derivatives were proposed as photosensitizers for highly effective photoinitiating systems under soft irradiation conditions. These systems were applied in the radical polymerization of acrylates and the cationic photopolymerization of epoxides, showcasing their versatility in creating interpenetrated polymer networks and thiol-ene photopolymerization processes (Tomal et al., 2019).

Corrosion Inhibition

- The efficacy of 2-amino-5-nitro-4,6-diarylcyclohex-1-ene-1,3,3-tricarbonitriles as corrosion inhibitors for mild steel in acidic conditions has been examined. Among the studied derivatives, specific compounds showed remarkable inhibition efficiency, suggesting their application in protecting metal surfaces against corrosion. Experimental and theoretical studies supported the adsorption of these compounds on the steel surface, indicating their potential as eco-friendly corrosion inhibitors (Verma et al., 2015).

Eigenschaften

IUPAC Name |

2-amino-4-cyclopropyl-6-phenylcyclohexa-1,3-diene-1,3-dicarbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3/c18-9-15-13(11-4-2-1-3-5-11)8-14(12-6-7-12)16(10-19)17(15)20/h1-5,12-13H,6-8,20H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPWZQPMQUSGLCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C(=C(C(C2)C3=CC=CC=C3)C#N)N)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-2,2-diphenylacetamide](/img/structure/B5524185.png)

![N-(4-{[(2-cyanophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5524200.png)

![N-[4-(benzyloxy)benzylidene]-4-(4-methylphenyl)-1-piperazinamine](/img/structure/B5524212.png)

![methyl 3-{[(4-methyl-1-piperazinyl)carbonothioyl]amino}benzoate](/img/structure/B5524218.png)

![N-[(3S*,4R*)-1-(1-benzothien-2-ylcarbonyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5524225.png)

![N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5524254.png)